Hexyl isodecyl phthalate
Overview
Description
Hexyl isodecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its application in various industrial and consumer products due to its effective plasticizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl isodecyl phthalate is synthesized through the esterification of phthalic anhydride with hexyl alcohol and isodecyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and the alcohols are continuously fed into the system. The reaction is carried out at elevated temperatures, and the product is continuously removed and purified. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexyl isodecyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: Under oxidative conditions, the alcohol groups in this compound can be oxidized to form carboxylic acids.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.
Major Products Formed:
Hydrolysis: Phthalic acid, hexyl alcohol, isodecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Hexyl isodecyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including reproductive and developmental effects.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
Mechanism of Action
Hexyl isodecyl phthalate can be compared with other phthalates such as:
- Di-isononyl phthalate (DINP)
- Di-isodecyl phthalate (DIDP)
- Di-2-ethylhexyl phthalate (DEHP)
- Butyl benzyl phthalate (BBP)
Uniqueness: this compound is unique due to its specific combination of hexyl and isodecyl alcohols, which impart distinct plasticizing properties. Compared to other phthalates, it may offer a different balance of flexibility, durability, and compatibility with various polymers.
Comparison with Similar Compounds
- Di-isononyl phthalate (DINP): Used as a general-purpose plasticizer with good flexibility and durability.
- Di-isodecyl phthalate (DIDP): Known for its high molecular weight and use in high-temperature applications.
- Di-2-ethylhexyl phthalate (DEHP): One of the most widely used plasticizers, known for its excellent plasticizing properties.
- Butyl benzyl phthalate (BBP): Used in flexible PVC applications and known for its good compatibility with various polymers.
Properties
IUPAC Name |
1-O-hexyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-13-18-27-23(25)21-16-11-12-17-22(21)24(26)28-19-14-9-7-8-10-15-20(2)3/h11-12,16-17,20H,4-10,13-15,18-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUOHUCVXCMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069492 | |
Record name | Hexyl isodecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61702-81-6 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-isodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-isodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyl isodecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl isodecyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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